![molecular formula C18H25ClN2O2S B1402434 4-[4-Methyl-5-(2-phenoxy-ethyl)-thiazol-2-yl]-azepan-4-ol hydrochloride CAS No. 1361111-32-1](/img/structure/B1402434.png)
4-[4-Methyl-5-(2-phenoxy-ethyl)-thiazol-2-yl]-azepan-4-ol hydrochloride
Overview
Description
The compound “4-[4-Methyl-5-(2-phenoxy-ethyl)-thiazol-2-yl]-azepan-4-ol hydrochloride” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring. It also contains a phenoxy group and an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the thiazole ring might undergo reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Anticancer and Antimicrobial Studies : Research has shown the potential of thiazolyl azo dye ligands and their metal complexes in anticancer and antimicrobial activities. One study involved the synthesis of such compounds and testing their biological activity against bacteria like Escherichia coli and fungi such as Aspergillus Niger, indicating their broad spectrum of applications in battling various pathogens and potentially in cancer treatment (Al-adilee & Hessoon, 2019).
Antibacterial and Antifungal Properties : Another study highlighted the synthesis of formazans from a base derived from a thiadiazole compound, which showed moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus Niger (Sah, Bidawat, Seth, & Gharu, 2014).
UV Protection and Antimicrobial for Textiles : Thiazole compounds have been used in the dyeing of cotton fabrics, providing UV protection and antibacterial properties. This application is significant in the textile industry, offering a functional finish to fabrics (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Synthesis of Novel Compounds with Antimicrobial Activity : There has been research on the synthesis of novel thiazole compounds with potential antimicrobial activity. These studies involve complex chemical synthesis processes and testing against various microbial strains, indicating a potential for developing new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Synthesis for Anti-inflammatory Applications : Some thiazole compounds have been synthesized for potential anti-inflammatory and antimicrobial purposes. This research presents the possibility of these compounds being used in medical treatments related to inflammation (Karabasanagouda, Adhikari, Dhanwad, & Parameshwarappa, 2008).
Antiprotozoal Activity : Some synthesized thiazole compounds have been screened for antiprotozoal activity. This research indicates the potential use of these compounds in treating diseases caused by protozoan parasites (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[4-methyl-5-(2-phenoxyethyl)-1,3-thiazol-2-yl]azepan-4-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S.ClH/c1-14-16(8-13-22-15-6-3-2-4-7-15)23-17(20-14)18(21)9-5-11-19-12-10-18;/h2-4,6-7,19,21H,5,8-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXGGSAWCXNNQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2(CCCNCC2)O)CCOC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-Methyl-5-(2-phenoxy-ethyl)-thiazol-2-yl]-azepan-4-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.